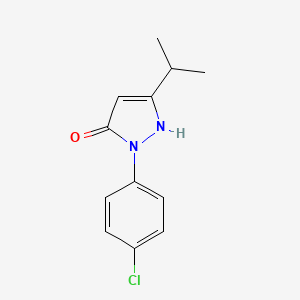

1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol

Description

1-(4-Chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol (CAS: 925563-30-0; MFCD08719417) is a pyrazole derivative featuring a 4-chlorophenyl group at position 1, an isopropyl substituent at position 3, and a hydroxyl group at position 5 of the pyrazole ring. Pyrazole derivatives are widely studied for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties .

Properties

IUPAC Name |

2-(4-chlorophenyl)-5-propan-2-yl-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O/c1-8(2)11-7-12(16)15(14-11)10-5-3-9(13)4-6-10/h3-8,14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIPIBWCUXXNPKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)N(N1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol typically involves the reaction of 4-chlorophenylhydrazine with isopropyl acetoacetate. The reaction is carried out under acidic or basic conditions to facilitate the cyclization process, forming the pyrazole ring. The general reaction scheme is as follows:

Step 1: 4-chlorophenylhydrazine reacts with isopropyl acetoacetate in the presence of an acid or base catalyst.

Step 2: Cyclization occurs, leading to the formation of the pyrazole ring.

Step 3: The final product, this compound, is isolated and purified.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of solvents, to maximize yield and purity.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at position 5 can be oxidized to form a ketone.

Reduction: The compound can undergo reduction reactions, particularly at the chlorophenyl group, leading to the formation of different derivatives.

Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups, such as amines or alkyl groups, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

This compound is being explored for its anti-inflammatory and analgesic properties. Research indicates that derivatives of pyrazoles, including 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol, demonstrate significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets for non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study: Anti-inflammatory Activity

In a study evaluating various pyrazole derivatives, it was found that compounds similar to this one exhibited potent anti-inflammatory effects in murine models, significantly reducing pro-inflammatory cytokines such as IL-6 and TNF-alpha .

Anticancer Research

The compound has also been investigated for its potential anticancer effects. Pyrazole derivatives have shown promise in inhibiting tumor growth across various cancer cell lines, suggesting that this compound could be a valuable lead in the development of new anticancer therapies .

Case Study: Antitumor Activity

A recent study demonstrated that structurally related pyrazole compounds exhibited low micromolar IC50 values against human cancer cell lines like HeLa and MCF-7, indicating strong cytotoxic potential .

Research has highlighted the compound's potential as an antimicrobial agent . Its structure allows it to interact effectively with microbial membranes, enhancing its ability to disrupt bacterial cell integrity .

Case Study: Antimicrobial Properties

Several studies have documented the antimicrobial efficacy of pyrazole derivatives against a range of bacterial strains, supporting the hypothesis that this compound may possess similar properties .

Coordination Chemistry

Beyond biological applications, this compound serves as a valuable building block in coordination chemistry . Its ability to form complexes with various metals makes it useful in developing catalysts for chemical reactions .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Key Observations :

- Hydroxyl vs.

- Steric Effects : The isopropyl group at position 3 introduces greater steric bulk compared to methyl () or phenyl (), which could influence molecular packing and interactions with biological targets.

- Electronic Effects: Electron-withdrawing groups like cyano () or chlorine (common in all analogs) may modulate aromatic ring electron density, affecting reactivity and binding affinity.

Crystallographic and Physical Properties

- Molecular Conformation : In 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one, dihedral angles between the pyrazole and aryl rings (8.35–18.23°) indicate partial conjugation . The isopropyl group in the target compound may increase torsional strain, reducing planarity.

- Crystal Packing : Weak interactions like C–H⋯O (observed in ) are critical for stability. The hydroxyl group in the target compound could form stronger hydrogen bonds, improving crystallinity.

Biological Activity

1-(4-Chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly its anti-inflammatory, analgesic, and anticancer properties. This article provides a detailed overview of the compound's biological activity, supported by research findings and case studies.

The compound is synthesized through various methods involving 4-chlorophenylhydrazine and acetic acid derivatives. The synthesis typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate or ethyl benzoylacetate under acidic conditions, yielding high purity and yield rates (up to 95%) .

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated that derivatives of pyrazolone, including this compound, showed considerable inhibition of inflammation markers in vitro. The structure-activity relationship (SAR) analysis revealed that the presence of specific functional groups enhances anti-inflammatory activity .

Table 1: Anti-inflammatory Activity of Pyrazolone Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 12.50 | COX inhibition |

| Phenylbutazone | 15.00 | COX inhibition |

Analgesic Activity

In addition to its anti-inflammatory effects, this compound has been evaluated for analgesic activity. It was found to be non-selective towards COX-1 or COX-2 but exhibited better gastrointestinal tolerance compared to traditional analgesics like phenylbutazone .

Table 2: Analgesic Efficacy Comparison

| Compound | Analgesic Activity | Side Effects |

|---|---|---|

| This compound | Moderate | Low |

| Phenylbutazone | High | High |

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It was tested against several cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The compound demonstrated significant cytotoxicity with IC50 values ranging from 3.79 µM to 42.30 µM across different cell lines .

Table 3: Cytotoxicity Against Cancer Cell Lines

Case Studies and Research Findings

In a notable case study, researchers synthesized various pyrazolone derivatives and evaluated their biological activities. The study concluded that compounds structurally similar to this compound exhibited promising anti-inflammatory and analgesic effects with minimal side effects . Furthermore, the compound's ability to inhibit tumor growth in vitro suggests potential as a therapeutic agent in cancer treatment.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol with high purity?

Methodological Answer:

The synthesis typically follows a cyclocondensation reaction between 4-chlorophenylhydrazine and a β-keto ester derivative. Key steps include:

- Reagent Optimization : Use stoichiometric equivalents of 4-chlorophenylhydrazine and ethyl 3-isopropylacetoacetate under acidic conditions (e.g., acetic acid) at reflux temperatures (110–120°C) for 6–8 hours .

- Purification : Recrystallize the crude product from ethanol via slow evaporation to obtain single crystals suitable for X-ray diffraction (yield ~84.5%) .

- Purity Validation : Confirm purity via melting point analysis (compare to literature values) and HPLC with UV detection (λ = 254 nm) .

Basic: How should researchers characterize the crystal structure of this compound?

Methodological Answer:

X-ray crystallography is the gold standard. Critical steps include:

- Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 296 K. Collect data up to θ = 25° for high completeness .

- Structure Solution : Employ SHELXS-97 for phase determination via direct methods .

- Refinement : Refine with SHELXL-97, applying anisotropic displacement parameters for non-H atoms. Validate using R factors (target: R1 < 0.05) and check for residual electron density peaks .

- Validation Tools : Use PLATON for symmetry checks and CCDC Mercury for visualization .

Advanced: How can graph-set analysis resolve contradictions in hydrogen-bonding patterns reported for pyrazolone derivatives?

Methodological Answer:

Discrepancies in hydrogen-bonding motifs (e.g., C–H⋯O vs. C–H⋯π) can be resolved via:

- Graph-Set Theory : Apply Etter’s formalism to categorize interactions into D (donor), A (acceptor), and R (ring) descriptors. For example, a C–H⋯O interaction may be labeled D(2), while a C–H⋯π interaction is R(6) .

- Comparative Analysis : Cross-reference with databases like Cambridge Structural Database (CSD) using ConQuest. For example, if a study reports a dihedral angle of 18.23° for the chlorophenyl ring , compare it to similar derivatives (e.g., 8.35° for phenyl rings) to assess conjugation effects .

Advanced: How should researchers address conflicting bond length data in crystallographic studies?

Methodological Answer:

Conflicting bond lengths (e.g., N–N vs. C=O distances) require:

- Statistical Validation : Compare experimental values (e.g., N–N = 1.382 Å ) to literature averages (e.g., 1.375–1.390 Å in pyrazolones ). Use Student’s t-test for significance.

- Computational Cross-Check : Perform DFT calculations (B3LYP/6-31G* level) to compute bond lengths. Discrepancies >0.02 Å may indicate experimental artifacts (e.g., thermal motion) .

- Table of Key Bond Lengths :

| Bond Type | Experimental (Å) | Literature (Å) |

|---|---|---|

| N(1)–N(2) | 1.382 | 1.378–1.385 |

| C(7)=O(1) | 1.225 | 1.220–1.230 |

| C(1)–Cl(1) | 1.734 | 1.730–1.740 |

Advanced: What strategies can predict the pharmacological activity of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to dock the compound into target proteins (e.g., COX-2 or carbonic anhydrase IX). Parameterize charges with AM1-BCC and validate poses with RMSD < 2.0 Å .

- QSAR Modeling : Derive descriptors (logP, polar surface area) via MarvinSketch. Train a model on pyrazolone derivatives with known IC50 values (e.g., anti-inflammatory or anticancer activities) .

- In Vitro Validation : Test cytotoxicity using MTT assays (IC50) on cancer cell lines (e.g., HeLa or MCF-7) and compare to positive controls (e.g., doxorubicin) .

Advanced: How do substituents (e.g., isopropyl vs. phenyl) influence the compound’s electronic properties?

Methodological Answer:

- Spectroscopic Analysis : Compare UV-Vis spectra (λmax shifts) in ethanol. The isopropyl group may induce bathochromic shifts due to electron-donating effects .

- Electrochemistry : Perform cyclic voltammetry (CH Instruments) in DMF/TBAP. The reduction potential (E1/2) correlates with substituent electronegativity .

- DFT Calculations : Compute HOMO-LUMO gaps at the B3LYP/def2-TZVP level. Isopropyl groups typically lower the gap by 0.3–0.5 eV compared to phenyl .

Basic: What analytical techniques confirm the compound’s stability under varying conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Heat from 25°C to 500°C (10°C/min) in N2. Degradation onset >200°C indicates thermal stability .

- Photostability Testing : Expose to UV light (λ = 365 nm) for 48 hours. Monitor decomposition via HPLC; >90% recovery suggests robustness .

- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 7 days. NMR (1H, 13C) tracks hydrolysis products (e.g., ring-opening) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.